molecular formula C19H17ClN2O B2633545 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 1164564-01-5

2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2633545
CAS No.: 1164564-01-5
M. Wt: 324.81
InChI Key: CNUKJAQIUYMNAS-ZHACJKMWSA-N
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Description

2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core substituted with a 2-chlorobenzyl group and a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorobenzyl)-4,5-dihydro-3(2H)-pyridazinone: Lacks the styryl group, which may affect its biological activity and chemical properties.

    6-styryl-4,5-dihydro-3(2H)-pyridazinone:

Uniqueness

2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is unique due to the presence of both the 2-chlorobenzyl and styryl groups

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c20-18-9-5-4-8-16(18)14-22-19(23)13-12-17(21-22)11-10-15-6-2-1-3-7-15/h1-11H,12-14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUKJAQIUYMNAS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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